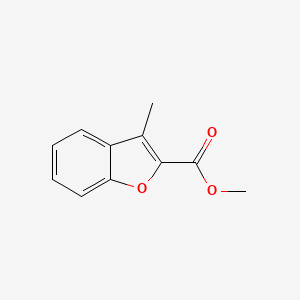

methyl 3-methyl-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUOTQOUAMXGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174830 | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2076-36-0 | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2076-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-2-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-benzofurancarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents to form the benzofuran ring. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of methyl 3-methyl-2-benzofurancarboxylate may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 3-methyl-1-benzofuran-2-carboxylate derivatives. For instance, compounds derived from this structure have been tested against multiple cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). The findings indicate that these derivatives exhibit notable cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 10.5 |

| Compound B | PC3 | 15.2 |

| Compound C | SW620 | 12.7 |

1.2 Anti-inflammatory Properties

This compound has been identified as an inhibitor of leukotriene biosynthesis, which plays a critical role in inflammatory processes. This property suggests potential applications in treating conditions such as asthma and other allergic reactions . The compound's ability to inhibit the production of leukotrienes indicates its promise as an anti-inflammatory agent.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science

In materials science, this compound has been explored for its potential in developing advanced wound dressings. The incorporation of this compound into polymer matrices has shown to enhance mechanical properties and biocompatibility, making it suitable for biomedical applications .

Environmental Applications

The compound's derivatives are being investigated for their potential use in environmental remediation. Their ability to interact with various pollutants suggests that they may be effective in the degradation of harmful substances in contaminated environments .

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-benzofurancarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be related to its ability to disrupt fungal cell membranes and interfere with essential cellular processes. The compound may also modulate intracellular calcium levels, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl 3-methyl-1-benzofuran-2-carboxylate with structurally related benzofuran derivatives:

Key Observations :

- Substituent Position : The 3-methyl group in the target compound may sterically hinder interactions at the benzofuran core compared to 5-methoxy or 6-methyl analogs .

- Ester vs.

- Alkyl Chain Effects : Ethyl esters (e.g., ethyl benzofuran-2-carboxylate) exhibit higher lipophilicity than methyl esters, which could enhance membrane penetration but reduce aqueous solubility .

Pharmacological and Antimicrobial Activity

- Methyl 5-Methoxy-2-Methyl-1-Benzofuran-3-Carboxylate : Demonstrates activity against Gram-positive cocci (e.g., Staphylococcus aureus), attributed to the electron-donating methoxy group enhancing interaction with bacterial targets .

- Ethyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate : Bromine and methylsulfinyl groups contribute to crystal packing stability via C–H⋯O hydrogen bonds, a feature that may influence solid-state formulation of related compounds .

- Target Compound : While biological data are unavailable, the 3-methyl group’s electron-donating nature could modulate binding to enzymes or receptors compared to halogenated analogs .

Biological Activity

Methyl 3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and apoptosis-inducing properties, supported by recent research findings and data tables.

This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions involving benzofuran derivatives and carboxylic acid esters.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic effects against several cancer cell lines, including non-small cell lung carcinoma (A549) and leukemia (K562). In vitro studies reported IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong antiproliferative activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.48 | Induction of apoptosis via caspase activation |

| K562 | 26.0 | ROS generation and mitochondrial dysfunction |

- Apoptosis Induction : The mechanism of action involves the induction of apoptosis through mitochondrial pathways. Studies have shown that treatment with this compound increases the activity of caspases 3 and 7 significantly, which are critical markers for apoptosis . For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, confirming the pro-apoptotic effects of the compound.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

- Antibacterial Properties : Preliminary evaluations indicate that this compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. The synthesis of halogenated derivatives has been particularly effective in enhancing antimicrobial properties .

| Microorganism | Activity | Notes |

|---|---|---|

| Staphylococcus aureus | Positive | Effective against resistant strains |

| Escherichia coli | Moderate | Requires further optimization |

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Effects : A study conducted on A549 cells treated with this compound showed a significant increase in apoptotic cells compared to control groups. The Annexin V-FITC/PI assay confirmed that approximately 42% of cells underwent apoptosis after treatment with the compound .

- Evaluation of Derivatives : Research on various derivatives of benzofuran compounds indicated that modifications at the C–3 position significantly enhanced antiproliferative activity. Compounds with methoxy groups at specific positions exhibited up to four times greater potency than their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for methyl 3-methyl-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

Core Benzofuran Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

Esterification : Reaction of benzofuran-2-carboxylic acid with methanol in the presence of H₂SO₄ or DCC/DMAP .

Substituent Introduction : Palladium-catalyzed C–H arylation or alkylation to install methyl groups at specific positions .

Q. Key Optimization Parameters :

- Catalyst Loading : Pd(OAc)₂ (2–5 mol%) for C–H activation .

- Temperature : 80–120°C for cyclization steps; room temperature for esterification.

- Solvent Selection : DMF for arylation; dichloromethane or THF for ester coupling .

Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How are purification and characterization techniques applied to isolate and confirm this compound?

Methodological Answer :

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate isolation .

- Recrystallization from ethanol or methanol for final product polishing .

- Characterization :

- NMR : Compare ¹H/¹³C spectra to theoretical predictions (e.g., benzofuran ring protons at δ 6.8–7.5 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : Confirm molecular ion peak (e.g., m/z 204.1 for C₁₁H₁₀O₃) .

- X-ray Crystallography : Resolve solid-state conformation (e.g., planarity of benzofuran core) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and theoretical data often arise from solvent effects or dynamic conformational changes. Strategies include:

DFT Calculations : Simulate NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set, accounting for solvent polarity .

MD Simulations : Model rotational barriers of ester groups to explain peak splitting in ¹H NMR .

Cross-Validation : Compare IR carbonyl stretches (theoretical ~1740 cm⁻¹ vs. experimental 1725–1735 cm⁻¹) to assess hydrogen bonding .

Example : A study on ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate revealed deviations in ¹³C NMR due to crystal packing effects, resolved via X-ray analysis .

Q. What strategies are effective for designing multi-step syntheses of benzofuran derivatives with enhanced bioactivity?

Methodological Answer :

Retrosynthetic Planning :

- Target bioactive natural products (e.g., antimicrobial benzofurans) via [3,3]-sigmatropic rearrangements or cascade cyclization .

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate pharmacokinetics .

Functionalization :

- Late-Stage Diversification : Suzuki-Miyaura coupling for aryl group introduction .

- Oxidative Modifications : MnO₂-mediated oxidation of methyl groups to carboxylic acids for solubility enhancement .

Biological Evaluation :

- Screen derivatives for antibacterial activity (MIC assays against S. aureus and E. coli) .

Case Study : A 2017 study synthesized four benzofuran-derived natural products via a Pd-catalyzed cascade, achieving 65–78% yields .

Q. How do reaction conditions influence regioselectivity in benzofuran functionalization?

Methodological Answer : Regioselectivity is governed by:

Catalyst Choice : Pd(OAc)₂ favors C3 arylation, while CuI promotes C5 halogenation .

Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for C–H activation .

Temperature : Higher temperatures (100°C) reduce steric hindrance for bulkier substituents .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in benzofuran derivatives?

Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves bond-length distortions caused by electron-withdrawing groups (e.g., 1.45 Å for C–O in ester groups) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in dihydrobenzofuran derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical molecular weights (e.g., methyl vs. ethyl esters) .

Example : For methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, SC-XRD confirmed the dihydro ring conformation, while HSQC correlated C2-methyl with δ 2.1 ppm in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.